molecular formula C8H7NO4 B3031187 1-(2-Hydroxy-4-nitrophenyl)ethanone CAS No. 1834-91-9

1-(2-Hydroxy-4-nitrophenyl)ethanone

Cat. No.: B3031187
CAS No.: 1834-91-9
M. Wt: 181.15 g/mol
InChI Key: MBWXEEAWDJCUKX-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-4-nitrophenyl)ethanone is an organic compound with the molecular formula C8H7NO4 It is characterized by the presence of a hydroxy group and a nitro group attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-4-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 2-hydroxyacetophenone, followed by purification processes to isolate the desired product. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the phenyl ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-4-nitrophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Hydroxy-4-nitrophenyl)ethanone has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-4-nitrophenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play crucial roles in its reactivity and biological activity. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic aromatic substitution also contributes to its versatility in chemical synthesis .

Comparison with Similar Compounds

  • 2-Hydroxy-1-(4-nitrophenyl)-1-ethanone
  • 1-(4-Hydroxy-3-nitrophenyl)ethanone
  • 1-(3,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone

Comparison: 1-(2-Hydroxy-4-nitrophenyl)ethanone is unique due to the specific positioning of the hydroxy and nitro groups on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and reduction reactions, making it a valuable compound for targeted chemical synthesis and research applications .

Properties

IUPAC Name

1-(2-hydroxy-4-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-5(10)7-3-2-6(9(12)13)4-8(7)11/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWXEEAWDJCUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379600
Record name 1-(2-hydroxy-4-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1834-91-9
Record name 1-(2-hydroxy-4-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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